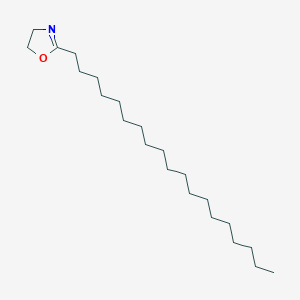

2-Nonadecyl-4,5-dihydro-1,3-oxazole

Description

Overview of 4,5-dihydro-1,3-oxazole (Oxazoline) Chemistry

Oxazolines are considered unsaturated analogues of oxazolidines and are isomeric with isoxazolines. researchgate.net The chemistry of oxazolines is rich and varied, with applications ranging from polymer science to asymmetric catalysis. researchgate.netsigmaaldrich.com

The parent compound, oxazoline (B21484) (C₃H₅NO), can exist in three structural isomers depending on the position of the endocyclic double bond. researchgate.net The most common and extensively studied isomer is the 2-oxazoline, where the double bond is between the nitrogen atom and the carbon at the 2-position. researchgate.net The systematic IUPAC name for this isomer is 4,5-dihydro-1,3-oxazole. researchgate.netwikipedia.org

Consequently, the compound of focus is systematically named 2-Nonadecyl-4,5-dihydro-1,3-oxazole .

Other related structures in this family include:

Oxazole (B20620): The fully aromatic counterpart with two double bonds in the ring. tandfonline.com

Oxazolidine: The fully saturated analogue with no double bonds in the ring. researchgate.net

Thiazoline: A structural analogue where the oxygen atom is replaced by a sulfur atom. researchgate.net

The table below summarizes the key structural features of the oxazoline family.

| Compound Family | Parent Structure | Key Structural Feature | Saturation Level |

| Oxazoline | C₃H₅NO | One C=N double bond | Partially Unsaturated |

| Oxazole | C₃H₃NO | Two double bonds | Aromatic |

| Oxazolidine | C₃H₇NO | No double bonds | Saturated |

| Isoxazoline (B3343090) | C₃H₅NO | One C=N double bond, O and N adjacent | Partially Unsaturated |

The study of oxazolines has a long history, with foundational synthesis methods being well-established for decades. A comprehensive review by Frump in 1971 highlighted the preparation, reactions, and applications of this class of compounds. Initially, much of the interest was in their use as protecting groups for carboxylic acids and in organic synthesis. wikipedia.org

In recent decades, research into oxazolines has intensified significantly. tandfonline.comresearchgate.net This resurgence is largely driven by two key areas: their application as chiral ligands in asymmetric catalysis and as monomers for the cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (PAOx). researchgate.netsigmaaldrich.com These polymers are gaining attention as advanced, biocompatible materials with tunable properties. sigmaaldrich.comnih.gov

Significance of Long-Chain Alkyl Substituents in Oxazoline Architecture

The nonadecyl group is a saturated nineteen-carbon alkyl chain (C₁₉H₃₉). Its primary influence on the 2-oxazoline scaffold is the introduction of significant hydrophobicity (lipophilicity). This long aliphatic "tail" dominates the molecular properties, suggesting potential applications as a surfactant or a monomer for creating highly hydrophobic polymers.

The synthesis of such long-chain 2-alkyl-oxazolines is typically achieved through the cyclization of a 2-amino alcohol with a long-chain carboxylic acid or its derivative. researchgate.netwikipedia.org For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, the precursor would be nonadecanoic acid. A sustainable method for synthesizing similar long-chain oxazolines from fatty acids using microwave irradiation and a zeolite catalyst has been reported, demonstrating a high-yielding and clean process. researchgate.net

The table below presents representative analytical data for a similar long-chain 2-alkyl-oxazoline, 2-heptadecyl-4,5-dihydro-1,3-oxazole (derived from stearic acid, C18), which serves as a close proxy for the C19 analogue.

| Property | Data for 2-Heptadecyl-4,4-dimethyl-2-oxazoline | Source |

| Appearance | White solid | researchgate.net |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 3.86 (s, 2H), 2.18 (t, J = 7.6 Hz, 2H), 1.63-1.56 (m, 2H), 1.25 (s, 28H), 1.23 (s, 6H), 0.89-0.86 (t, J = 6.4 Hz, 3H) | researchgate.net |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 169.1, 78.5, 66.9, 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 28.3, 28.1, 26.2, 22.6, 14.0 | researchgate.net |

Data for 2-heptadecyl-4,4-dimethyl-2-oxazoline, synthesized from stearic acid and 2-amino-2-methyl-1-propanol.

The properties of 2-Nonadecyl-4,5-dihydro-1,3-oxazole can be better understood by comparing it with its shorter-chain and unsaturated counterparts. This comparison is often studied in the context of the corresponding polymers, poly(2-oxazoline)s, where the side-chain structure dictates the final material properties. nih.govcore.ac.uk

Shorter-Chain Analogues: Oxazolines with shorter alkyl chains, such as 2-ethyl-2-oxazoline (B78409) or 2-propyl-2-oxazoline, are precursors to hydrophilic, water-soluble polymers (PEtOx, PPrOx). sigmaaldrich.comwikipedia.orgsigmaaldrich.com As the alkyl chain length increases, the hydrophobicity of the resulting polymer increases dramatically. core.ac.uk Therefore, 2-Nonadecyl-4,5-dihydro-1,3-oxazole, with its C19 chain, is expected to be highly insoluble in water and soluble in nonpolar organic solvents, in stark contrast to its short-chain homologues. core.ac.uk

Unsaturated Analogues: The presence of double bonds within the alkyl chain, as seen in oxazolines derived from unsaturated fatty acids like oleic acid, influences the molecular packing and thermal properties. researchgate.net Unsaturated chains, particularly those with cis-double bonds, disrupt the crystalline packing that can occur with long, linear saturated chains. This generally leads to lower melting points. While the nonadecyl group is saturated, a hypothetical unsaturated analogue would be expected to have a lower melting point and different conformational flexibility.

The following table provides a comparative overview of how the side chain influences key properties, extrapolated from polymer studies.

| Side Chain at 2-Position | Expected Water Solubility of Monomer | Key Property Influence |

| Methyl, Ethyl | High | Precursor to hydrophilic polymers. sigmaaldrich.com |

| n-Propyl, n-Butyl | Moderate to Low | Increasing hydrophobicity; precursors to thermoresponsive polymers. nih.gov |

| n-Nonyl | Very Low | Precursor to hydrophobic polymers. core.ac.ukchemspider.com |

| Nonadecyl (C₁₉) | Extremely Low | Highly hydrophobic/lipophilic; potential for self-assembly and surfactant-like behavior. |

| Unsaturated (e.g., Oleyl) | Extremely Low | Disrupted crystalline packing, lower melting point compared to saturated analogue. researchgate.net |

Academic and Research Motivations for Investigating 2-Nonadecyl-4,5-dihydro-1,3-oxazole

The investigation into a specific molecule like 2-Nonadecyl-4,5-dihydro-1,3-oxazole is driven by several academic and research interests that stem from the unique combination of the oxazoline ring and the long alkyl chain.

Monomers for Novel Polymers: The primary motivation is likely its use as a monomer in CROP. Polymerizing this monomer would yield a poly(2-oxazoline) with long, crystalline side chains, creating a highly ordered, hydrophobic polymer. Such materials could have applications as specialty coatings, water-repellent surfaces, or in thermoplastic elastomers. The ability to tune properties by copolymerizing it with hydrophilic oxazoline monomers offers a pathway to a wide range of amphiphilic materials. sigmaaldrich.comnih.gov

Surfactants and Self-Assembling Systems: The amphiphilic nature of the molecule, with a polar heterocyclic headgroup (the oxazoline ring) and a long nonpolar tail (the nonadecyl chain), makes it a candidate for studies in surfactant chemistry. It could potentially form micelles, vesicles, or other self-assembled structures in appropriate solvents, with applications in formulation science and materials chemistry.

Fatty Acid Derivatization: Oxazolines, particularly dimethyloxazoline (DMOX) derivatives, are used in the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). wikipedia.org The oxazoline ring stabilizes the molecule and directs fragmentation in the mass spectrometer, allowing for the determination of double bond positions in unsaturated fatty acids. While nonadecanoic acid is saturated, the study of its oxazoline derivative contributes to the broader understanding of this analytical technique.

Building Blocks in Organic Synthesis: The oxazoline ring is a versatile functional group in organic synthesis. It can act as a protecting group for carboxylic acids or be transformed into other functional groups. wikipedia.orgacs.org The long alkyl chain provides a scaffold for building complex, lipid-like molecules for biological or materials science research.

Theoretical Potential for Novel Chemical Discoveries

The unique molecular structure of 2-nonadecyl-4,5-dihydro-1,3-oxazole offers considerable theoretical potential for novel chemical discoveries. Its pronounced amphiphilic character, resulting from the combination of the hydrophilic oxazoline ring and the hydrophobic nonadecyl tail, makes it a prime candidate for the development of new surfactants and emulsifiers with unique properties. Furthermore, the long alkyl chain could impart interesting self-assembly characteristics, leading to the formation of novel supramolecular structures such as micelles, vesicles, or liquid crystals. In the realm of polymer chemistry, the use of this compound as a monomer in cationic ring-opening polymerization could yield polymers with distinct thermal and mechanical properties, potentially leading to new biomaterials or advanced coatings. The exploration of its reactivity and coordination chemistry could also unveil new catalytic applications or novel functional materials.

Synthesis and Characterization

The synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole can be achieved through established methods for 2-alkyl-oxazoline production, most notably from the corresponding long-chain carboxylic acid, nonadecanoic acid, or its esters. A common and efficient route involves the reaction of the fatty acid or its methyl ester with 2-aminoethanol. This reaction typically proceeds in two stages: the formation of a fatty acid ethanolamide, followed by a cyclodehydration step to yield the oxazoline ring. The use of catalysts such as titanium or zirconium compounds can facilitate high yields in this process. nih.gov

Physicochemical Properties

| Property | Estimated Value/Description |

| Molecular Formula | C22H43NO |

| Molecular Weight | 337.58 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Estimated to be in the range of 50-70 °C |

| Boiling Point | High, with an estimated boiling point > 350 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane (B92381) and toluene |

Spectroscopic Data

The structural elucidation of 2-nonadecyl-4,5-dihydro-1,3-oxazole relies on standard spectroscopic techniques. The expected data, based on analogous long-chain 2-alkyl-oxazolines, is summarized below.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazoline ring and the long alkyl chain.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 4.2 | Triplet | O-CH2 of oxazoline ring |

| ~ 3.8 | Triplet | N-CH2 of oxazoline ring |

| ~ 2.2 | Triplet | CH2 alpha to the oxazoline ring |

| ~ 1.6 | Multiplet | CH2 beta to the oxazoline ring |

| ~ 1.2-1.4 | Broad singlet | (CH2)16 of the alkyl chain |

| ~ 0.9 | Triplet | Terminal CH3 of the alkyl chain |

13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C=N of the oxazoline ring |

| ~ 67 | O-CH2 of the oxazoline ring |

| ~ 54 | N-CH2 of the oxazoline ring |

| ~ 32-22 | Carbons of the alkyl chain |

| ~ 14 | Terminal CH3 of the alkyl chain |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm-1) | Assignment |

| ~ 2920, 2850 | C-H stretching of the alkyl chain |

| ~ 1670 | C=N stretching of the oxazoline ring nih.gov |

| ~ 1230, 1170 | C-O-C stretching of the oxazoline ring nih.gov |

| ~ 990, 950 | Oxazoline ring vibrations nih.gov |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule. The fragmentation is expected to be characteristic of 2-alkyl-oxazolines, with cleavage occurring along the alkyl chain. chemicalbook.com

| m/z | Assignment |

| 337 | Molecular ion [M]+ |

| Fragments | Ions resulting from the loss of alkyl chain fragments |

Chemical Reactivity and Potential Applications

Known Chemical Reactions

The chemical reactivity of 2-nonadecyl-4,5-dihydro-1,3-oxazole is centered around the oxazoline ring and the long alkyl chain. Key reactions include:

Hydrolysis: The oxazoline ring can undergo hydrolysis, typically under acidic conditions, to yield the corresponding N-(2-hydroxyethyl)nonadecanamide. The rate of hydrolysis can be influenced by the hydrophobicity of the long alkyl chain. nih.govnih.gov

Cationic Ring-Opening Polymerization (CROP): The oxazoline ring can be opened under the influence of a cationic initiator, leading to the formation of poly(N-nonadecanoylethylenimine). This polymerization is a key route to producing polymers with long alkyl side chains, which can have interesting material properties. nih.govbeilstein-journals.orgresearchgate.net

Potential Applications in Material Science

The amphiphilic nature of 2-nonadecyl-4,5-dihydro-1,3-oxazole makes it a promising candidate for various applications in material science.

Surfactants and Emulsifiers: The molecule's structure, with a polar head and a long nonpolar tail, is ideal for reducing surface tension and stabilizing emulsions.

Monomers for Functional Polymers: As a monomer in CROP, it can be used to synthesize polymers with long, hydrophobic side chains. These polymers can exhibit unique thermal properties and may find use in coatings, adhesives, and as components of block copolymers for self-assembly into nanomaterials. nih.gov

Potential as a Corrosion Inhibitor

The oxazoline functional group is known to have corrosion-inhibiting properties, particularly for steel in acidic environments. The nitrogen and oxygen atoms in the oxazoline ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The long nonadecyl chain can further enhance this protection by creating a hydrophobic barrier that repels water and corrosive agents from the metal surface. nih.govresearchgate.netmdpi.comkoreascience.kr The combination of the polar, surface-active oxazoline head and the long, hydrophobic tail makes 2-nonadecyl-4,5-dihydro-1,3-oxazole a theoretically effective corrosion inhibitor.

Properties

CAS No. |

115723-19-8 |

|---|---|

Molecular Formula |

C22H43NO |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

2-nonadecyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23-20-21-24-22/h2-21H2,1H3 |

InChI Key |

NZRAZDNOFLBJCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=NCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nonadecyl 4,5 Dihydro 1,3 Oxazole

Established Synthetic Routes for 2-Substituted 4,5-dihydro-1,3-oxazoles

A variety of methods have been developed for the synthesis of the 4,5-dihydro-1,3-oxazole (oxazoline) ring system. These methods often serve as the foundation for the synthesis of more complex derivatives, including those with long alkyl chains at the 2-position.

Adaptation of Robinson-Gabriel Synthesis for Long-Chain Precursors

The Robinson-Gabriel synthesis is a classical method for oxazole (B20620) formation involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org This reaction typically requires a cyclodehydrating agent to proceed. wikipedia.org While traditionally used for oxazole synthesis, adaptations of this methodology can be envisioned for dihydro-oxazoles, particularly when starting with appropriate precursors. For the synthesis of a 2-nonadecyl substituted oxazoline (B21484), this would involve a precursor containing the long alkyl chain in the acyl group. A one-pot, diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson-Gabriel approach with an oxazolone (B7731731) template, which could potentially be adapted for long-chain substrates. nih.gov A coupled Ugi and Robinson-Gabriel synthesis has also been reported, offering another potential route. nih.gov

Application of Van Leusen Oxazole Synthesis and its Variants

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for the formation of oxazoles from aldehydes. wikipedia.orgorganic-chemistry.org This reaction proceeds through an oxazoline intermediate. organic-chemistry.org The versatility of this method makes it a strong candidate for the synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole, where the corresponding long-chain aldehyde would be a key starting material. The reaction has been successfully applied to the synthesis of various 5-aryloxazoles and can be performed in a one-pot fashion. researchgate.netsciforum.net The use of a pressure reactor has been shown to significantly decrease reaction times. sciforum.net

Cyclization Reactions Utilizing α-Haloketones or α-Hydroxyketones with Amides

The reaction of α-haloketones with amides is a well-established route to oxazoles. kfupm.edu.sa These reactions provide a direct method for constructing the oxazole ring. α-Haloketones are valuable synthetic intermediates due to their two electrophilic sites. nih.gov The chemoselective addition of various nucleophiles to the carbonyl group of α-haloketones has been extensively studied. nih.govnih.gov Similarly, β-hydroxy amides can be cyclized to oxazoles using reagents like diethylaminosulfur trifluoride (DAST). researchgate.net For the synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole, this would necessitate the use of an amide derived from nonadecanoic acid.

Strategies involving Propargylic Amides and Metal Catalysis (e.g., Gold, Palladium)

The cyclization of propargylic amides, often catalyzed by transition metals such as gold or palladium, offers a modern and efficient route to oxazolines. researchgate.netresearchgate.net These reactions can proceed under mild conditions and exhibit good substrate scope. researchgate.net Both gold(I) and gold(III) catalysts have been shown to be effective. researchgate.netresearchgate.net Copper(I) iodide has also been used to catalyze the cycloisomerization of terminal propargyl amides to yield dihydrooxazoles. researchgate.net Interestingly, a transition-metal-free intramolecular cyclization of N-propargylic amides has also been developed. organic-chemistry.org This approach would involve an N-propargylic amide bearing the nonadecyl group.

Synthesis via Coupling of α-Diazoketones with Amides (e.g., Copper(II) Triflate Catalysis)

A novel and efficient method for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate. kfupm.edu.saorganic-chemistry.orgresearchgate.net This approach has demonstrated synthetic versatility and avoids common side reactions. organic-chemistry.org The reaction mechanism is believed to involve the formation of a copper carbene intermediate followed by cyclodehydration. organic-chemistry.orgnih.gov While this method has been successful for a range of substrates, reactions involving two aliphatic substrates have been reported to be unsuccessful. organic-chemistry.orgnih.gov This could be a limitation for the synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole, which involves an aliphatic amide. However, the reaction does work with aliphatic amides when the diazoketone is aromatic. kfupm.edu.sa

Specific Considerations for the Incorporation of the Nonadecyl Chain

The presence of a long, nineteen-carbon alkyl chain (nonadecyl group) introduces specific challenges and considerations into the synthetic strategy.

Solubility: The long, non-polar nonadecyl chain can significantly decrease the solubility of starting materials and intermediates in common polar organic solvents. This may necessitate the use of less polar or mixed solvent systems to ensure efficient reaction kinetics.

Steric Hindrance: While the nonadecyl chain is linear and flexible, its sheer bulk could potentially hinder the approach of reagents to the reactive center in some synthetic routes. This might lead to slower reaction rates or the need for more forcing reaction conditions.

Purification: The high lipophilicity of the target molecule and its precursors can complicate purification by standard chromatographic methods. Techniques such as crystallization or chromatography on less polar stationary phases may be required.

Precursor Availability: The synthesis will rely on the availability of a suitable precursor containing the nonadecyl chain, such as nonadecanoic acid, nonadecanal, or a derivative thereof. The synthesis of these long-chain starting materials may be a necessary preliminary step.

Below is a table summarizing the potential synthetic routes and the key considerations for incorporating the nonadecyl chain.

| Synthetic Route | Key Precursor(s) with Nonadecyl Chain | Potential Advantages | Key Challenges for Nonadecyl Incorporation |

| Adapted Robinson-Gabriel | N-(1-hydroxy-2-oxoalkyl)nonadecanamide | Well-established reaction | Solubility of precursor, potential for side reactions. |

| Van Leusen Synthesis | Nonadecanal, TosMIC | High efficiency, one-pot potential | Solubility of nonadecanal, purification of product. |

| α-Haloketone/α-Hydroxyketone Cyclization | Nonadecanamide, α-haloketone/α-hydroxyketone | Direct route | Availability of long-chain α-haloketones. |

| Propargylic Amide Cyclization | N-propargylnonadecanamide | Mild conditions, good functional group tolerance | Synthesis of the N-propargyl amide precursor. |

| α-Diazoketone Coupling | Nonadecanamide, α-diazoketone | High efficiency | Potential for low yield with two aliphatic substrates. |

Challenges and Strategies for Introducing Long Aliphatic Moieties

The synthesis of 2-oxazolines bearing long alkyl chains, such as the C19 nonadecyl group, presents distinct challenges primarily related to the physicochemical properties of the long-chain precursors.

Challenges:

Low Solubility: The primary precursor, eicosanoic acid, and its derivatives possess very low solubility in many common organic solvents at ambient temperatures. This poor solubility can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and difficulties in monitoring the reaction progress.

High Melting and Boiling Points: The waxy, solid nature of long-chain fatty acids and their corresponding amides requires elevated temperatures to ensure homogeneity. This can lead to potential side reactions, such as thermal degradation. Standard purification techniques like distillation are often impractical.

Steric Hindrance: While generally not prohibitive, the bulky aliphatic chain can influence the kinetics of the cyclization step compared to smaller alkyl substituents.

Strategies:

Activation of Carboxylic Acid: To circumvent the low reactivity and high temperatures needed for direct condensation, the carboxylic acid is often converted into a more reactive intermediate. The most common approach is the formation of an acyl chloride (e.g., eicosanoyl chloride), which readily reacts with 2-aminoethanol at lower temperatures.

Optimized Reaction Media: The use of high-boiling point aprotic solvents or specialized media like ionic liquids can improve the solubility of the long-chain reactants.

Energy Input: High-energy methods, particularly microwave irradiation, are employed to provide rapid, uniform heating, which can overcome activation energy barriers and significantly shorten reaction times for sluggish, heterogeneous reactions. tandfonline.comtandfonline.comresearchgate.net

Precursor Synthesis and Purification for the Nonadecyl Group

The synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole is typically achieved through the cyclization of an N-(2-hydroxyethyl)amide intermediate. This intermediate is formed from two primary precursors: a C20 fatty acid derivative and 2-aminoethanol.

Precursor Sourcing and Activation:

Nonadecyl Source: The nonadecyl (C₁₉H₃₉) group is derived from eicosanoic acid (C₁₉H₃₉COOH), a 20-carbon saturated fatty acid.

Amine Source: The oxazoline ring backbone is provided by a 2-amino alcohol, most commonly 2-aminoethanol (ethanolamine).

Activation: To facilitate the initial acylation of 2-aminoethanol, eicosanoic acid is typically activated. A standard laboratory method involves reacting eicosanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive eicosanoyl chloride. This intermediate readily reacts with 2-aminoethanol to yield the N-(2-hydroxyethyl)eicosanamide.

Purification: Purification of the long-chain precursors and the N-(2-hydroxyethyl)eicosanamide intermediate can be challenging due to their high molecular weight and waxy nature.

Recrystallization: This is the most common method for purifying the solid fatty acid and its amide intermediate. A suitable solvent is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Chromatography: For smaller scales or high-purity requirements, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities.

Novel and Green Synthetic Approaches for 2-Nonadecyl-4,5-dihydro-1,3-oxazole

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 2-alkyl-oxazolines, which are directly applicable to the nonadecyl derivative. These approaches aim to reduce reaction times, minimize waste, and avoid harsh chemicals.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of oxazolines. nih.gov The rapid, direct heating of the reaction mixture can lead to significant rate enhancements and improved yields compared to conventional oil-bath heating. tandfonline.comnih.gov This is particularly advantageous for reactions involving poorly soluble solids, like those with long aliphatic chains.

The synthesis can be performed in two steps under microwave irradiation: the amidation of the fatty acid and the subsequent cyclization of the resulting β-hydroxy amide. nih.gov Optimization involves adjusting parameters such as microwave power, temperature, and reaction time to maximize yield and minimize byproduct formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazoline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Several hours to >24 hours | Minutes to < 1 hour nih.govnih.gov | Drastic reduction in time |

| Energy Input | Indirect, slow heating via oil bath | Direct, rapid heating of polar molecules | High energy efficiency |

| Temperature Control | Potential for thermal gradients | Precise and uniform heating | Fewer side reactions, higher purity |

| Yields | Moderate to good | Often higher yields nih.gov | Improved process efficiency |

| Solvent Use | Often requires high-boiling solvents | Enables solvent-free conditions nih.gov | Greener, easier workup |

Use of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that act as non-volatile, highly polar, and thermally stable solvents. Their unique properties make them attractive "green" alternatives to traditional volatile organic compounds (VOCs). For the synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole, ILs offer several advantages.

Enhanced Solubility : ILs can improve the solubility of long-chain fatty acids and their derivatives, creating a homogeneous reaction medium and facilitating faster reaction rates. mdpi.comnih.gov

Reusability : A significant environmental and economic benefit is the potential for recycling and reusing the ionic liquid for multiple reaction cycles, as demonstrated in the synthesis of sugar fatty acid esters. nih.gov Research has shown that ILs can be recycled for up to 10 cycles without significant loss of activity. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

The critical step in the synthesis is the dehydrative cyclization of the N-(2-hydroxyethyl)eicosanamide intermediate. While this can be achieved by simple heating, the reaction is often slow and requires high temperatures. Modern catalyst development focuses on milder and more efficient alternatives.

A variety of catalytic systems have been developed that are applicable to this transformation:

Acid Catalysts : Strong acids like triflic acid (TfOH) have been shown to be highly effective in promoting the dehydrative cyclization, generating water as the only byproduct. mdpi.com This method avoids the use of stoichiometric dehydrating agents.

Dehydrating Reagents : Reagents such as (diethylamino)sulfur trifluoride (DAST) and Burgess reagent are highly efficient for cyclization under mild conditions, proceeding through the activation of the hydroxyl group. ntnu.noacs.org

Lewis Acids : Catalytic amounts of Lewis acids like copper(II) triflate (Cu(OTf)₂) or zinc chloride (ZnCl₂) can effectively promote the cyclization of the amide intermediate or be used in one-pot syntheses from nitriles. organic-chemistry.orgnih.gov

Iodine-Catalyzed Systems : Molecular iodine, often in the presence of an oxidant, provides a metal-free catalytic method for the C-O bond formation required for cyclization. organic-chemistry.org

Table 2: Selected Catalysts for Oxazoline Ring Formation

| Catalyst/Reagent | Type | Typical Conditions | Key Advantage | Reference |

| Triflic Acid (TfOH) | Brønsted Acid | Catalytic amount, organic solvent | High efficiency, water is the only byproduct | mdpi.com |

| DAST / Deoxo-Fluor | Dehydrating Agent | Stoichiometric, CH₂Cl₂, low temp. | Mild conditions, highly efficient | acs.org |

| Copper(II) Triflate (Cu(OTf)₂) | Lewis Acid | Catalytic amount, reflux | Effective for isomerization and cyclization | nih.gov |

| Iodine (I₂) / TBHP | Halogen-mediated | Catalytic I₂, oxidant, base | Metal-free oxidative cyclization | organic-chemistry.org |

| Burgess Reagent | Dehydrating Agent | Stoichiometric, THF, room temp. | Mild, high yields for cyclizing hydroxyamides | ntnu.no |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and simplified scalability. While research specifically on the flow synthesis of 2-nonadecyl-4,5-dihydro-1,3-oxazole is not prevalent, the synthesis of poly(2-oxazoline)s in continuous microflow reactors has been demonstrated. rsc.org

A hypothetical continuous flow process for 2-nonadecyl-4,5-dihydro-1,3-oxazole would involve:

Reagent Introduction : Two separate streams, one containing eicosanoyl chloride in a suitable solvent and the other containing 2-aminoethanol, are continuously pumped from their respective reservoirs.

Amide Formation : The streams converge in a T-mixer, allowing for rapid, exothermic amide formation in a controlled manner.

Cyclization : The stream containing the N-(2-hydroxyethyl)eicosanamide intermediate is then mixed with a third stream containing a catalyst (e.g., a dissolved Lewis acid or a dehydrating agent).

Reaction and Collection : The combined mixture flows through a heated reactor coil, where the temperature and residence time are precisely controlled to ensure complete cyclization. The output stream contains the crude product, which is collected continuously for subsequent purification.

This approach allows for safe handling of reactive intermediates and rapid optimization, making it a promising technique for the industrial production of long-chain 2-alkyl-oxazolines.

Chemical Transformations and Reactivity of 2 Nonadecyl 4,5 Dihydro 1,3 Oxazole

Reactions of the 4,5-dihydro-1,3-oxazole Ring System

The 2-oxazoline ring is a versatile functional group whose reactivity is central to its applications, from forming protective groups for carboxylic acids to its use as a monomer in polymerization. wikipedia.orgsigmaaldrich.com

The 4,5-dihydro-1,3-oxazole ring can be opened by various nucleophiles, often under acidic or basic conditions, to yield functionalized N-(2-hydroxyethyl)amides or their derivatives. This reactivity is fundamental to the use of oxazolines as protecting groups and as synthetic intermediates.

Acid-catalyzed hydrolysis is a characteristic reaction of 2-oxazolines. In the presence of acid, the ring opens to produce N-(2-hydroxyethyl)amides. beilstein-journals.orgnih.gov The process typically involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C5 or C2 position. beilstein-journals.orgnih.gov For instance, the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline yields a 2,3-unsaturated amino ester, demonstrating a pathway for direct functionalization. nih.gov

The ring is also susceptible to opening by other nucleophiles. Acidic sulfonimides, for example, can open a variety of 2-alkyl- and 2-aryl-2-oxazoline rings to generate sulfonimidation products. umich.edu Amines can also act as nucleophiles to open the oxazoline (B21484) ring, providing a useful route to asymmetrically substituted ethylenediamines. acs.org Furthermore, a potassium t-butoxide (KOt-Bu) promoted ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides has been described, yielding 2-aminoethyl acetates. beilstein-journals.org This reaction highlights a method for simultaneous ring-opening and N-functionalization under basic conditions. beilstein-journals.org

The table below summarizes various ring-opening reactions for the 2-oxazoline ring system.

| Nucleophile/Reagent | Conditions | Product Type |

| Water (H₂O) | Acidic (e.g., H₃O⁺) | N-(2-hydroxyethyl)amide |

| Sulfonimides | Refluxing 1,4-dioxane | Sulfonimidation products |

| Amines (R-NH₂) | - | Unsymmetrically substituted ethylenediamines |

| Benzyl Halides / KOt-Bu | Basic | 2-Aminoethyl acetates |

| Thiophenols / Thiols | - | Thioesters / Thioethers |

This table represents the general reactivity of the 2-alkyl-4,5-dihydro-1,3-oxazole ring system based on available literature.

The 4,5-dihydro-1,3-oxazole ring does not undergo substitution in the same manner as aromatic systems. Instead, reactions occur at specific atoms within the ring.

Nucleophilic Reactions: Nucleophilic attack typically occurs at the C5 position of the ring, especially when the ring is activated by protonation or alkylation of the nitrogen atom. beilstein-journals.orgnih.gov This SN2-type attack leads to ring-opening, which can be considered a form of substitution at the C5 carbon. beilstein-journals.org Termination of cationic ring-opening polymerization of 2-oxazolines by nucleophiles such as amines, carboxylates, or hydroxides is a prime example of this reactivity, resulting in the introduction of a functional end-group to the polymer chain. nih.govresearchgate.net

Electrophilic Reactions: The primary site for electrophilic attack is the lone pair of electrons on the nitrogen atom. The nitrogen acts as a nucleophile, reacting with electrophiles to form quaternary oxazolium salts. nih.govresearchgate.net This reaction is the initiation step for the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.gov Direct electrophilic substitution on the carbon atoms of the dihydro-oxazole ring is not a common reaction pathway. While aryloxazolines can direct electrophilic substitution on the attached aryl ring, this is a property of the larger system, not the heterocycle itself. scilit.com

The 4,5-dihydro-1,3-oxazole ring itself lacks the necessary conjugated diene structure to participate as the diene component in a standard Diels-Alder reaction. wikipedia.org The Diels-Alder reactivity is primarily a feature of the fully aromatic oxazole (B20620) ring system, which can react with various dienophiles to form pyridines or furans after rearrangement of the initial adducts. researchgate.netnih.govresearchgate.net

However, a 2-alkyl-4,5-dihydro-1,3-oxazole moiety can be part of a molecule that undergoes a cycloaddition reaction if an appropriate reactive group is attached to it. For example, 2-(o-amidophenyl)-oxazolines containing an unsaturated tether can undergo intramolecular [4+2] and [4+4] cycloadditions upon photochemical excitation. nih.gov In another example, 2-alkenyl-4,5-dihydrooxazoles have been shown to undergo a formal aza-Diels–Alder reaction with isocyanates, leading to the formation of oxazolo[3,2-c]pyrimidines in a highly diastereoselective manner. rsc.org These cases demonstrate that while the ring itself is not a diene, it can serve as a stereochemical controller or a structural component in cycloaddition reactions driven by other parts of the molecule.

The reaction of the nucleophilic nitrogen atom of the 2-oxazoline ring with strong electrophiles is a key transformation, yielding a positively charged quaternary oxazolium salt. nih.govusask.ca This process is fundamental to the cationic ring-opening polymerization (CROP) of 2-oxazolines, where the formation of the oxazolium salt constitutes the initiation step. researchgate.netnih.gov

The reaction proceeds via a nucleophilic attack of the imine nitrogen on the electrophile. nih.gov A wide range of electrophilic initiators can be used, with the reaction rate and polymerization behavior being influenced by the nature of the electrophile and its corresponding counter-ion. nih.govacs.org

Below is a table of common electrophilic agents used to form quaternary oxazolium salts from 2-oxazolines.

| Electrophilic Agent | Common Name/Class | Resulting Salt |

| CH₃OTs | Methyl tosylate | N-Methyloxazolinium tosylate |

| CH₃OTf | Methyl triflate | N-Methyloxazolinium triflate |

| R-X | Alkyl Halides (e.g., Benzyl Bromide) | N-Alkyloxazolinium halide |

| R-CO-X | Acyl Halides | N-Acyloxazolinium halide |

This table illustrates common initiators for the formation of quaternary oxazolium salts, which is the initiation step in the cationic ring-opening polymerization of 2-oxazolines. sigmaaldrich.comnih.govacs.org

Chemical Modifications Involving the 2-Nonadecyl Alkyl Chain

The 2-nonadecyl group is a long, saturated alkyl chain. Its chemical reactivity is analogous to that of a simple alkane.

The nonadecyl chain is generally unreactive and does not participate in the reactions involving the oxazoline ring. Functionalization of the terminal methyl group of this long saturated chain is challenging due to its inertness. Such transformations would typically require harsh conditions and often suffer from a lack of selectivity.

Hypothetically, free-radical reactions, such as terminal halogenation, could introduce functionality. However, this process would likely yield a mixture of products, with substitution occurring at various positions along the alkyl chain, not just at the terminal carbon.

In the synthesis of functional polymers and other complex molecules, the preferred strategy is not the post-synthesis modification of a long, inert alkyl chain. Instead, functionality is typically incorporated into the 2-oxazoline monomer itself before polymerization or synthesis. tu-dresden.denih.gov This is achieved by starting with a carboxylic acid that already contains the desired functional group (often in a protected form), which is then used to construct the 2-substituted-2-oxazoline ring. tu-dresden.deacs.org This approach allows for the precise placement of functional groups in the resulting molecule or polymer side-chains.

Reactions along the Alkyl Chain (e.g., Oxidation, Halogenation, if applicable to saturated chains)

The nonadecyl group is a long, saturated alkyl chain (C₁₉H₃₉). Its reactivity is characteristic of alkanes.

Oxidation: Saturated hydrocarbon chains like the nonadecyl group are generally resistant to oxidation under mild conditions. wikipedia.org Strong oxidizing agents and harsh conditions, such as high temperatures, would be required to initiate oxidation, a process that would likely also degrade the oxazoline ring.

Halogenation: The substitution of hydrogen atoms on the alkyl chain with halogens (chlorine, bromine) is a potential transformation. This reaction typically proceeds via a free-radical mechanism, which requires initiation by ultraviolet (UV) light or heat. libretexts.orgyoutube.com For an alkane like the nonadecyl chain, the reaction would involve three main stages: initiation, propagation, and termination. youtube.com

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to form two halogen radicals (2 Cl•). libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form a hydrogen halide (e.g., HCl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction stops when two radicals combine.

When alkanes larger than ethane (B1197151) are halogenated, a mixture of isomeric products can be formed because not all hydrogen atoms exhibit equal reactivity. libretexts.org For the nonadecyl chain, this would result in a mixture of various monochlorinated or monobrominated isomers. The benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, making them more susceptible to radical halogenation. libretexts.org However, in the case of 2-nonadecyl-4,5-dihydro-1,3-oxazole, all C-H bonds along the chain are of the sp³ type.

Coordination Chemistry and Metal Complexation of 2-Nonadecyl-4,5-dihydro-1,3-oxazole

The nitrogen atom in the oxazoline ring possesses a lone pair of electrons, making it a moderately hard N-donor capable of coordinating with various transition metals. wikipedia.org This has led to the extensive use of oxazoline-containing compounds as ligands in coordination chemistry and catalysis. researchgate.netacs.org

Ligand Properties of Long-Chain Oxazolines in Transition Metal Complexes

Long-chain 2-alkyl-oxazolines, including structures similar to 2-nonadecyl-4,5-dihydro-1,3-oxazole, have been demonstrated to be effective binding agents for divalent transition metals such as cobalt(II), nickel(II), and palladium(II). researchgate.netresearchgate.net These ligands are part of a class often referred to as "privileged" ligands due to their success in a wide range of catalytic transformations. researchgate.netacs.org

The presence of the long, nonpolar alkyl chain imparts unique solubility characteristics. While one might expect these ligands and their complexes to be highly soluble in hydrocarbon media, studies have shown that some resulting metal complexes are largely insoluble in simple hydrocarbon solvents. researchgate.net The coordination occurs through the nitrogen atom of the oxazoline ring, which acts as a Lewis base, donating its electron pair to the Lewis acidic metal center.

Formation of Monodentate and Multidentate Complexes

A ligand is a species that can donate a pair of electrons to form a coordinate bond with a metal ion. youtube.com

Monodentate Complexes: 2-Nonadecyl-4,5-dihydro-1,3-oxazole functions as a monodentate ligand, meaning it forms one coordinate bond with a central metal atom through its single nitrogen donor site. researchgate.netyoutube.comrsc.org Research on a closely related compound, 2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole, has detailed the synthesis and characterization of several divalent metal complexes with Co, Ni, and Pd, confirming their monodentate coordination. researchgate.netresearchgate.net These represent the first transition metal derivatives of such high molecular weight, long-chain monodentate oxazoline ligands. researchgate.netresearchgate.net

Multidentate Complexes: While 2-nonadecyl-4,5-dihydro-1,3-oxazole itself is monodentate, multidentate ligands can be constructed by incorporating two or more oxazoline rings into a single molecule, often linked by a spacer. These are commonly known as bis(oxazoline) or tris(oxazoline) ligands. nih.gov These ligands can form chelate rings with the metal center, which often enhances the stability of the complex. nih.gov The formation of monomeric or dimeric complexes can depend on the reaction conditions, the metal ion's reactivity, and the ligand's structure. nih.gov

Stability and Stereochemistry of Metal-Oxazoline Complexes

The oxazoline ring is thermally stable and generally resistant to hydrolysis, oxidation, nucleophiles, bases, and weak acids, which contributes to the stability of its metal complexes under various reaction conditions. wikipedia.org

The stereochemistry of metal-oxazoline complexes is a critical aspect of their use in asymmetric catalysis. If a chiral amino alcohol is used in the synthesis of the oxazoline, the resulting stereocenter is located adjacent to the coordinating nitrogen atom. wikipedia.orgacs.org This proximity allows the chiral center to exert a strong directing effect on the catalytic site, influencing the stereochemical outcome of reactions. nih.gov

X-ray crystallography studies on complexes of similar long-chain oxazolines have provided insight into their solid-state structures. For example, the complex trans-PdCl₂(rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole)₂ was found to adopt a trans-ligand geometry. researchgate.netresearchgate.net This structural information is valuable for understanding the potential transition-state assemblies in catalytic cycles. nih.gov

Data Table

Table 1: Examples of Metal Complexes with Long-Chain Monodentate Oxazoline Ligands

| Metal | Ligand (Similar to 2-Nonadecyl-4,5-dihydro-1,3-oxazole) | Complex Formula | Observed Geometry/Features | Reference |

| Palladium (Pd) | rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole | trans-PdCl₂(L)₂ | Square planar, trans-ligand geometry | researchgate.netresearchgate.net |

| Nickel (Ni) | rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole | NiCl₂(L)₂(H₂O)₂ | Proposed octahedral | researchgate.net |

| Cobalt (Co) | rac-2-heptadecyl-4,5-dihydro-5-methyl-2-oxazole | CoBr₂(L)₂(H₂O)₂ | Proposed octahedral | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Nonadecyl 4,5 Dihydro 1,3 Oxazole

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of its elemental composition. For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, the molecular formula is C₂₂H₄₃NO. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would serve as definitive confirmation of the molecular formula. nih.govnih.gov

Molecular Formula: C₂₂H₄₃NO

Calculated Monoisotopic Mass: 337.33446 u

Calculated [M+H]⁺: 338.34224 u

In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used for structural elucidation. libretexts.org For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, fragmentation can occur at the oxazoline (B21484) ring or along the alkyl chain.

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the long alkyl chain is expected to undergo characteristic fragmentation, producing a series of peaks separated by 14 Da, corresponding to the sequential loss of CH₂ units. libretexts.org A prominent fragmentation would be the alpha-cleavage, breaking the bond between the first and second carbon of the alkyl chain, which is a common pathway for amines and related compounds. miamioh.edu Fragmentation of the oxazoline ring itself can also occur, leading to characteristic ions that help identify the heterocyclic core. nih.gov

Table 2: Plausible Mass Spectrometric Fragments for 2-Nonadecyl-4,5-dihydro-1,3-oxazole

| m/z (Plausible Fragment) | Proposed Structure / Origin |

| 337 | Molecular Ion [M]⁺• |

| 322 | Loss of CH₃• radical from the chain end |

| 99 | [C₅H₉NO]⁺• (Cleavage at the α-carbon of the alkyl chain) |

| 84 | [C₄H₆NO]⁺ (Fragment from the oxazoline ring) |

| 70 | [C₃H₄NO]⁺ (Fragment from the oxazoline ring) |

| Series (e.g., 295, 281, 267...) | Sequential loss of CH₂ units (14 Da) from the alkyl chain |

| Fragment m/z values are based on common fragmentation pathways for long-chain alkyl compounds and oxazoline derivatives. libretexts.orglibretexts.orgnih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the elucidation of molecular structure, providing detailed information about the functional groups and bonding arrangements within a molecule. For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary insights into its vibrational characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in 2-Nonadecyl-4,5-dihydro-1,3-oxazole. The spectrum is characterized by absorption bands corresponding to the vibrational transitions of specific bonds within the molecule. The primary regions of interest are the C-H stretching vibrations of the long alkyl chain, and the characteristic vibrations of the 4,5-dihydro-1,3-oxazole (oxazoline) ring.

The successful synthesis and structural analysis of various 2-alkyl-2-oxazolines have been confirmed using FT-IR spectroscopy. acs.orgnih.gov The spectra of these compounds consistently show characteristic peaks that can be extrapolated to 2-Nonadecyl-4,5-dihydro-1,3-oxazole. The most prominent bands are associated with the C=N double bond and the C-O-C single bond of the oxazoline ring.

Key vibrational frequencies for functional group identification in 2-Nonadecyl-4,5-dihydro-1,3-oxazole include:

Aliphatic C-H Stretching: Intense absorption bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the nonadecyl chain.

C=N Stretching: A strong absorption band, characteristic of the oxazoline ring, is typically observed in the range of 1630-1685 cm⁻¹. This band is a definitive marker for the imine functionality within the heterocyclic system.

CH₂ Scissoring: The deformation vibration of the methylene (B1212753) groups in the alkyl chain and the oxazoline ring appears around 1465 cm⁻¹.

C-O-C Stretching: The stretching vibration of the ether linkage within the oxazoline ring typically gives rise to a strong band in the region of 1100-1250 cm⁻¹. This band is crucial for confirming the integrity of the oxazoline ring structure.

C-N Stretching: The stretching vibration of the C-N single bond in the ring is generally found around 1020-1070 cm⁻¹.

Studies on related heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles also utilize FT-IR to confirm cyclization and identify key functional groups, reinforcing the diagnostic power of this technique. semanticscholar.orgmdpi.comresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for 2-Nonadecyl-4,5-dihydro-1,3-oxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2955 | Strong | Asymmetric C-H Stretch | -CH₃ |

| ~2920 | Strong | Asymmetric C-H Stretch | -CH₂- |

| ~2850 | Strong | Symmetric C-H Stretch | -CH₂- |

| 1630-1685 | Strong | C=N Stretch | Oxazoline Ring |

| ~1465 | Medium | CH₂ Scissoring | -CH₂- |

| 1100-1250 | Strong | Asymmetric C-O-C Stretch | Oxazoline Ring |

| 1020-1070 | Medium | C-N Stretch | Oxazoline Ring |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, Raman spectroscopy would be effective in analyzing the vibrations of the carbon backbone of the long alkyl chain and the symmetric modes of the oxazoline ring.

Based on detailed vibrational studies of analogous molecules like 4,4-dimethyl-2-oxazoline, a comprehensive assignment of Raman active modes can be predicted. researchgate.net The analysis of isotopically substituted B₂O₃ glasses also demonstrates the power of Raman spectroscopy in elucidating network structures, a principle applicable to the study of intermolecular interactions in the solid state. dtic.mil

Expected key Raman bands for 2-Nonadecyl-4,5-dihydro-1,3-oxazole are:

C-H Stretching: The C-H stretching region (2800-3000 cm⁻¹) will be dominated by strong signals from the numerous CH₂ and CH₃ groups of the nonadecyl substituent.

C=N Stretching: The C=N stretching vibration, also seen in the IR spectrum, will appear as a distinct band in the Raman spectrum, typically in a similar region around 1630-1685 cm⁻¹.

Ring Deformation Modes: The oxazoline ring will exhibit various deformation and breathing modes, which are often more prominent in the Raman spectrum than in the IR. These are expected in the fingerprint region below 1500 cm⁻¹.

Skeletal C-C Vibrations: The carbon-carbon skeletal vibrations of the long alkyl chain will give rise to a series of bands in the 800-1200 cm⁻¹ region, providing information about the conformational order of the chain.

Table 2: Predicted Raman Shifts for 2-Nonadecyl-4,5-dihydro-1,3-oxazole

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong | Aliphatic C-H Stretching |

| 1630-1685 | Medium | C=N Stretching |

| ~1440 | Strong | CH₂ Scissoring/Deformation |

| 1200-1300 | Medium | CH₂ Twisting |

| 800-1200 | Medium-Weak | C-C Skeletal Stretching |

| Below 600 | Medium-Weak | Ring Deformation Modes |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction for Definitive Structural Determination of 2-Nonadecyl-4,5-dihydro-1,3-oxazole or its Derivatives

As of the current literature, a single crystal X-ray structure of 2-Nonadecyl-4,5-dihydro-1,3-oxazole has not been reported. However, the crystal structures of several related oxazole (B20620) and thiazole (B1198619) derivatives have been determined, providing valuable models for the expected molecular geometry and conformation of the oxazoline ring. nih.govresearchgate.net

For instance, X-ray studies of di- and tripeptide mimetics containing oxazole rings reveal detailed conformational properties. researchgate.net Similarly, structural analyses of other 2,4-disubstituted 1,3-oxazole analogues and 5-arylimino-1,3,4-thiadiazole derivatives have been accomplished, providing proof of their molecular structure. researchgate.netmdpi.com

Based on these related structures, the 4,5-dihydro-1,3-oxazole ring in 2-Nonadecyl-4,5-dihydro-1,3-oxazole is expected to adopt a non-planar, "envelope" or "twisted" conformation. The bond lengths and angles would be consistent with standard values for C-C, C-N, C-O, and C=N bonds within a five-membered heterocyclic system. The long nonadecyl chain would likely exhibit an extended, all-trans conformation to minimize steric hindrance, particularly in a well-ordered crystal.

Computational and Theoretical Investigations of 2 Nonadecyl 4,5 Dihydro 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Nonadecyl-4,5-dihydro-1,3-oxazole at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. irjweb.com This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The process reveals crucial structural parameters. For instance, in related oxazole (B20620) derivatives, the bond angles within the oxazole ring, such as N15–C16–O12 and O12–C13–C14, have been calculated to be around 114.1° and 107.4°, respectively. irjweb.com The dihedral angles, which describe the rotation around bonds, are also determined, providing a complete picture of the molecule's shape. These optimized geometries are crucial as they form the basis for all other computational property predictions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Dihydro-oxazole Ring Fragment (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | C-O (ring) | ~1.36 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | N-C (ring) | ~1.47 Å |

| Bond Angle | O-C-N | ~115° |

| Bond Angle | C-N-C | ~108° |

Note: This table is illustrative and provides typical values for a dihydro-oxazole ring based on general chemical knowledge, as specific data for 2-Nonadecyl-4,5-dihydro-1,3-oxazole is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of 2-Nonadecyl-4,5-dihydro-1,3-oxazole. irjweb.com

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a better nucleophile. mdpi.com

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is given by the equation ω = μ² / (2η).

Table 2: Illustrative Global Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron donating ability |

| LUMO Energy (E_LUMO) | - | Electron accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to electron cloud change |

Note: This table defines the reactivity descriptors that would be calculated from the HOMO and LUMO energies of 2-Nonadecyl-4,5-dihydro-1,3-oxazole.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, the MEP surface would likely show a high concentration of negative potential around the oxygen and nitrogen atoms of the oxazole ring, identifying them as key sites for interaction.

Computational methods can predict spectroscopic data for 2-Nonadecyl-4,5-dihydro-1,3-oxazole, which is invaluable for its structural characterization.

NMR Chemical Shifts: The in silico prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations is a common practice for structural elucidation. rsc.orgchemrxiv.org By computing the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For complex molecules, computational predictions can help resolve ambiguities in spectral assignments. rsc.org

Table 3: Predicted Vibrational Frequencies for a Dihydro-oxazole Moiety (Illustrative)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch | 1640-1690 |

| C-O stretch | 1050-1250 |

Note: This table provides an illustrative set of predicted vibrational frequencies for the core structure of the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions. nih.gov

For 2-Nonadecyl-4,5-dihydro-1,3-oxazole, a key feature is its long nonadecyl alkyl chain. This chain is highly flexible and can adopt a multitude of conformations. MD simulations are particularly well-suited to explore this conformational landscape. By simulating the molecule's movement over nanoseconds or longer, researchers can observe how the alkyl chain folds and flexes. This is crucial for understanding how the molecule might pack in a solid state or interact with other molecules in a solution or at an interface. The simulations can reveal the most probable conformations of the chain and the energetic barriers between different conformational states. This dynamic information is complementary to the static, minimum-energy picture provided by DFT.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

No dedicated Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for 2-Nonadecyl-4,5-dihydro-1,3-oxazole were found.

Correlating Electronic and Structural Parameters with Predicted Reactivity

Information correlating calculated electronic parameters (such as HOMO/LUMO energies, electrostatic potential maps, or atomic charges) and structural parameters (bond lengths, angles) with the predicted reactivity of 2-Nonadecyl-4,5-dihydro-1,3-oxazole is absent from the scientific literature.

Investigating the Impact of the Nonadecyl Chain on Oxazoline (B21484) Ring Reactivity

While the reactivity of the oxazoline ring is a subject of general chemical interest, no computational studies have been published that specifically investigate the electronic or steric influence of the C19 nonadecyl chain on the reactivity of the attached 4,5-dihydro-1,3-oxazole ring. Research on other 2-alkyl-oxazolines tends to focus on shorter alkyl chains in the context of polymerization or physical properties of polymers.

Theoretical Studies of Reaction Pathways and Mechanisms

Computational Elucidation of Proposed Synthetic Reaction Mechanisms

The common synthesis of 2-substituted-4,5-dihydro-1,3-oxazolines involves the cyclization of a fatty acid with an amino alcohol. However, no theoretical studies, such as those using Density Functional Theory (DFT), were found that specifically elucidate this reaction pathway for the formation of 2-Nonadecyl-4,5-dihydro-1,3-oxazole. While mechanisms for other oxazoline-forming reactions have been computationally explored, these are not specific to this compound.

Analysis of Intermediates and Transition States

There is no published computational analysis detailing the energies and geometries of intermediates and transition states for the synthesis of 2-Nonadecyl-4,5-dihydro-1,3-oxazole. Such studies are crucial for understanding the kinetics and thermodynamics of the reaction but have not been performed or reported for this specific molecule.

Applications of 2 Nonadecyl 4,5 Dihydro 1,3 Oxazole in Advanced Materials and Chemical Sciences

Catalytic Applications of 2-Nonadecyl-4,5-dihydro-1,3-oxazole Complexes

The oxazoline (B21484) group is a well-established and versatile ligand motif in transition metal catalysis. acs.orgnih.gov Its ready accessibility, modular nature, and the chirality that can be easily introduced make oxazoline-containing ligands, known as "box" ligands, highly effective in a wide array of metal-catalyzed reactions. acs.orgacs.org The nitrogen atom in the 4,5-dihydro-1,3-oxazole ring acts as an effective N-donor, coordinating to a metal center and influencing its electronic properties and steric environment.

Role as Ligands in Transition Metal-Catalyzed Organic Reactions (e.g., Heck Coupling)

Complexes of 2-Nonadecyl-4,5-dihydro-1,3-oxazole serve as effective ligands in various transition metal-catalyzed organic reactions. The nitrogen atom of the oxazoline ring coordinates with transition metals like palladium, copper, or iridium, forming stable catalytic complexes. acs.orgnih.gov In the context of the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, the ligand plays a crucial role in stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle, including oxidative addition and migratory insertion. libretexts.orgorganic-chemistry.org

Table 1: Catalytic Applications of Oxazoline Ligands

| Reaction Type | Typical Metal Center | Role of the Oxazoline Ligand |

|---|---|---|

| Heck Coupling | Palladium (Pd) | Stabilizes the active catalyst, influences selectivity. libretexts.orgorganic-chemistry.orgresearchgate.net |

| Allylic Alkylation | Palladium (Pd) | Induces high levels of enantioselectivity with chiral variants. acs.org |

| Hydrogenation | Iridium (Ir) | Directs stereoselectivity in the reduction of double bonds. acs.org |

| Olefin Polymerization | Vanadium (V) | Controls polymer molecular weight and comonomer incorporation. mdpi.comresearchgate.net |

Application in Olefin Polymerization and Copolymerization

In the field of polymer chemistry, oxazoline-containing ligands are utilized to create catalysts for olefin polymerization. Vanadium-based catalysts, in particular, have shown promise when combined with N-donor ligands for producing high molecular weight polyethylene (B3416737) and for the copolymerization of ethylene (B1197577) with other olefins like norbornene. mdpi.comresearchgate.net

Vanadium complexes prepared with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been proven to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.comresearchgate.net The structure of the ligand directly impacts the catalyst's performance and the microstructure of the resulting copolymer. mdpi.com By analogy, a vanadium complex with 2-Nonadecyl-4,5-dihydro-1,3-oxazole as a ligand would be expected to exhibit catalytic activity, with the long nonadecyl chain potentially influencing the polymer's properties.

Impact of Long-Chain Oxazoline Ligands on Catalyst Performance and Selectivity

The presence of a long alkyl chain, such as the nonadecyl group (C₁₉H₃₉), on the oxazoline ligand has a significant impact on the catalyst's properties. This long-chain imparts distinct steric and solubility characteristics to the metal complex.

Steric Effects: The bulky nonadecyl chain increases the steric hindrance around the metal center. acs.org This can enhance selectivity in certain reactions by dictating the pathway through which a substrate can approach the active site, potentially favoring one stereoisomer or regioisomer over another. researchgate.net

Solubility: The long, nonpolar alkyl chain significantly increases the ligand's and the corresponding metal complex's solubility in nonpolar organic solvents. This is a crucial practical advantage for homogeneous catalysis, allowing the reaction to be carried out in a wider range of media.

Catalyst Stability: The strong sigma-donating ability of the oxazoline nitrogen contributes to the formation of a stable bond with the transition metal, which can improve the catalyst's robustness and lifespan, even under demanding reaction conditions. nih.gov

Integration into Polymeric Systems and Functional Materials

Beyond its use as a ligand, the 2-Nonadecyl-4,5-dihydro-1,3-oxazole molecule can itself be used as a monomer to build functional polymers, leading to materials with precisely engineered properties.

Use as Monomers in Polymer Synthesis for Tailored Material Properties

The 4,5-dihydro-1,3-oxazole ring can undergo cationic ring-opening polymerization (CROP). This process allows 2-alkyl-oxazolines to act as monomers, forming poly(2-oxazoline)s, which are a class of polyamides. ontosight.ai When 2-Nonadecyl-4,5-dihydro-1,3-oxazole is used as the monomer, the polymerization yields a polymer with a repeating unit of poly(N-nonanoylethylenimine).

The resulting polymer possesses a unique structure where a long C19 alkyl chain is attached as a side group to each repeating unit of the hydrophilic polymer backbone. This structure allows for the creation of materials with highly tailored properties. The long hydrophobic side chains can impart properties such as:

Hydrophobicity: Leading to materials with water-repellent characteristics.

Waxy or Lubricious Feel: Due to the long, flexible alkyl chains.

Controlled Crystallinity: The packing of the long side chains can introduce ordered domains within the polymer structure.

Exploration in the Development of Amphiphilic Polymers and Supramolecular Assemblies

The polymer derived from 2-Nonadecyl-4,5-dihydro-1,3-oxazole is a quintessential example of an amphiphilic polymer. It possesses a hydrophilic backbone (the poly(ethylenimine) structure) and numerous long, highly hydrophobic side chains (the nonadecyl groups). This dual nature drives the polymer to self-assemble in selective solvents, particularly water. nih.gov

In aqueous solutions, these polymer chains spontaneously organize to minimize the unfavorable interactions between the hydrophobic side chains and water. This leads to the formation of well-defined supramolecular structures, such as micelles or polymer vesicles (polymersomes). These assemblies feature a hydrophobic core, formed by the aggregated nonadecyl chains, and a hydrophilic corona, formed by the water-soluble polymer backbone. nih.gov Such structures are of significant interest for various applications, including the encapsulation and delivery of hydrophobic drugs, where the non-polar core can act as a reservoir for water-insoluble molecules. nih.gov

Table 2: Properties of Polymers Derived from 2-Nonadecyl-4,5-dihydro-1,3-oxazole

| Property | Description | Consequence for Material |

|---|---|---|

| Monomer | 2-Nonadecyl-4,5-dihydro-1,3-oxazole | Building block for specialized polymers. ontosight.ai |

| Polymer Structure | Poly(N-nonanoylethylenimine) | Hydrophilic backbone with long hydrophobic side chains. |

| Amphiphilicity | Strong separation of hydrophilic and hydrophobic domains. | Drives self-assembly in aqueous media. nih.gov |

| Supramolecular Assembly | Forms micelles or vesicles in water. | Creates nano- or micro-scale containers. nih.gov |

| Potential Applications | Drug delivery, surface modification, functional coatings. | Based on the ability to encapsulate hydrophobic molecules and modify surface properties. nih.gov |

Potential in Organic Electronic Materials (e.g., LEDs, OFETs) through Electronic Properties

The exploration of novel organic materials for electronic applications is a burgeoning field of research. While derivatives of 1,3,4-oxadiazole (B1194373) have been recognized for their electron-transporting properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs), specific data on the electronic properties of 2-Nonadecyl-4,5-dihydro-1,3-oxazole are not available. The presence of the long nonadecyl chain would significantly influence its solubility, film-forming properties, and molecular packing, which are critical parameters for device performance. However, without experimental or theoretical studies on its photoluminescence, charge mobility, and energy levels, its potential in OLEDs or Organic Field-Effect Transistors (OFETs) remains purely speculative.

Exploration in Agrochemical Formulations and Mechanisms

The oxazoline and isoxazoline (B3343090) scaffolds are prevalent in a variety of agrochemical products, demonstrating a wide range of biological activities. Research has shown that derivatives of these heterocycles can act as potent insecticides, acaricides, and plant growth regulators.

Investigation as Agrochemical Intermediates

The synthesis of complex agrochemicals often involves the use of versatile heterocyclic intermediates. While various oxazole (B20620) and oxadiazole derivatives serve as key building blocks in the preparation of pesticides, there is no specific information in the scientific literature detailing the use of 2-Nonadecyl-4,5-dihydro-1,3-oxazole as an intermediate in the synthesis of any agrochemical product.

Research into Pest Control Applications and Related Interaction Mechanisms (e.g., Insecticidal Activity)

Numerous studies have highlighted the insecticidal and acaricidal properties of various oxazoline and isoxazoline derivatives. For example, certain 2,4-diphenyl-1,3-oxazolines have shown activity against mites and various insect species. acs.org The mechanism of action for some of these compounds involves targeting the nervous system of pests. However, no research has been published that investigates the pest control applications or the specific interaction mechanisms of 2-Nonadecyl-4,5-dihydro-1,3-oxazole. The lipophilic nonadecyl chain could potentially enhance its penetration through the insect cuticle, but without bioassay data, its efficacy remains unknown.

Table 1: Selected Examples of Oxazoline/Isoxazoline Derivatives with Reported Insecticidal/Acaricidal Activity

| Compound Class | Target Pests | Reference |

| 2,4-diphenyl-1,3-oxazolines | Mites, Green Rice Leafhoppers, Diamondback Moths, Green Peach Aphids | acs.org |

| Isoxazoline Derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | researchgate.net |

Potential in Plant Growth Regulation Research

Certain oxazole and isoxazoline derivatives have been investigated for their ability to regulate plant growth. google.comnih.gov For instance, some N-sulfonyl substituted 1,3-oxazole derivatives have demonstrated cytokinin-like activity, influencing plant cell elongation and division. omicsonline.orgiomcworld.org The long alkyl chain in 2-Nonadecyl-4,5-dihydro-1,3-oxazole might influence its uptake and translocation within plant tissues. Nevertheless, there are currently no studies available that explore its potential in plant growth regulation.

Advanced Research in Chemical Biology: Ligand-Target Interactions (Mechanistic Focus)

Understanding how a molecule interacts with biological targets at a molecular level is fundamental to drug discovery and toxicology.

Academic Investigations into Molecular Recognition and Binding with Biological Macromolecules (e.g., Enzymes)

The study of ligand-target interactions provides crucial insights into the mechanism of action of bioactive compounds. Molecular docking studies and biochemical assays are common methods used to investigate these interactions. While research has been conducted on the binding of other oxazoline derivatives to biological macromolecules like enzymes, there is a complete lack of data regarding the molecular recognition and binding profile of 2-Nonadecyl-4,5-dihydro-1,3-oxazole with any biological target. nih.gov

The Elusive Nature of 2-Nonadecyl-4,5-dihydro-1,3-oxazole: A Scientific Inquiry

Despite extensive investigation into the chemical compound 2-Nonadecyl-4,5-dihydro-1,3-oxazole, a comprehensive search of publicly available scientific literature and databases has yielded no specific research findings or data related to its applications in advanced materials and chemical sciences, nor any structure-activity relationship studies at the molecular level.